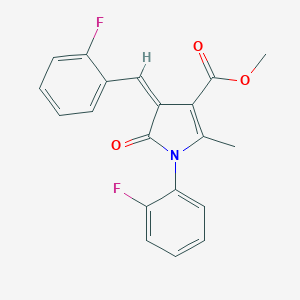![molecular formula C21H19N3O5 B299142 Ethyl 5-(3-methoxyphenyl)-4,6-dioxo-6a-phenyl-1,3a-dihydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B299142.png)
Ethyl 5-(3-methoxyphenyl)-4,6-dioxo-6a-phenyl-1,3a-dihydropyrrolo[3,4-c]pyrazole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-(3-methoxyphenyl)-4,6-dioxo-6a-phenyl-1,3a-dihydropyrrolo[3,4-c]pyrazole-3-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(3-methoxyphenyl)-4,6-dioxo-6a-phenyl-1,3a-dihydropyrrolo[3,4-c]pyrazole-3-carboxylate typically involves multi-step organic reactions. One common method involves the cyclocondensation of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of an intermediate pyrazole derivative, followed by further functionalization to introduce the methoxyphenyl and phenyl groups .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 5-(3-methoxyphenyl)-4,6-dioxo-6a-phenyl-1,3a-dihydropyrrolo[3,4-c]pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce a variety of functional groups, leading to structurally diverse derivatives .
Wissenschaftliche Forschungsanwendungen
Ethyl 5-(3-methoxyphenyl)-4,6-dioxo-6a-phenyl-1,3a-dihydropyrrolo[3,4-c]pyrazole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: This compound can be studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of Ethyl 5-(3-methoxyphenyl)-4,6-dioxo-6a-phenyl-1,3a-dihydropyrrolo[3,4-c]pyrazole-3-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 3-methylpyrazole-5-carboxylate: A simpler pyrazole derivative with different functional groups.
Ethyl 5-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate: Another pyrazole derivative with a methoxyphenyl group in a different position.
Uniqueness
Ethyl 5-(3-methoxyphenyl)-4,6-dioxo-6a-phenyl-1,3a-dihydropyrrolo[3,4-c]pyrazole-3-carboxylate is unique due to its complex structure, which combines multiple functional groups in a single molecule.
Eigenschaften
Molekularformel |
C21H19N3O5 |
|---|---|
Molekulargewicht |
393.4 g/mol |
IUPAC-Name |
ethyl 5-(3-methoxyphenyl)-4,6-dioxo-6a-phenyl-1,3a-dihydropyrrolo[3,4-c]pyrazole-3-carboxylate |
InChI |
InChI=1S/C21H19N3O5/c1-3-29-19(26)17-16-18(25)24(14-10-7-11-15(12-14)28-2)20(27)21(16,23-22-17)13-8-5-4-6-9-13/h4-12,16,23H,3H2,1-2H3 |
InChI-Schlüssel |
LGQRGVYIYKSPAI-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=NNC2(C1C(=O)N(C2=O)C3=CC(=CC=C3)OC)C4=CC=CC=C4 |
Kanonische SMILES |
CCOC(=O)C1=NNC2(C1C(=O)N(C2=O)C3=CC(=CC=C3)OC)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(5-chloro-2-ethoxybenzylidene)amino]-N-cyclohexyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B299061.png)
![4-[(5-{3,5-Dibromo-4-[(4-fluorobenzyl)oxy]benzylidene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoic acid](/img/structure/B299062.png)
![METHYL (4Z)-1-(4-FLUOROPHENYL)-4-[(2-HYDROXYPHENYL)METHYLIDENE]-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE](/img/structure/B299063.png)
![(5E)-5-[(3-chloro-4-methoxyphenyl)methylidene]-2-(3,4-dimethylanilino)-1,3-thiazol-4-one](/img/structure/B299066.png)
![isopropyl 2-benzylidene-5-(4-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299072.png)
![(5Z)-5-[[5-(diethylamino)furan-2-yl]methylidene]-2-(2,4-dimethylanilino)-1,3-thiazol-4-one](/img/structure/B299074.png)
![5-{[1-(3-chloro-4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-ethyl-2-(ethylimino)-1,3-thiazolidin-4-one](/img/structure/B299076.png)
![ETHYL (2E)-5-(3,4-DIMETHOXYPHENYL)-7-METHYL-2-{[5-(MORPHOLIN-4-YL)FURAN-2-YL]METHYLIDENE}-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B299077.png)
![5-[(1-{4-[(2-fluorobenzyl)oxy]phenyl}-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-2,4-imidazolidinedione](/img/structure/B299078.png)
![5-({1-[4-(1-adamantyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-2,4-imidazolidinedione](/img/structure/B299079.png)
![(5E)-5-[(3-chloro-4-methoxyphenyl)methylidene]-2-(3-methylanilino)-1,3-thiazol-4-one](/img/structure/B299081.png)
![(5Z)-5-[(1-{4-[(2-chlorobenzyl)oxy]phenyl}-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]imidazolidine-2,4-dione](/img/structure/B299082.png)
![isopropyl 5-(4-chlorophenyl)-2-(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299083.png)
